Hdbtu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Plasmid DNA Purification:

Hdbtu plays a crucial role in isolating plasmid DNA, which is a small, circular DNA molecule commonly found in bacteria. This isolated DNA serves as a crucial tool in various research endeavors, including:

- Gene cloning: Scientists can insert genes of interest into plasmids, allowing them to amplify and study these genes in greater detail.

- Protein expression: Plasmids can be engineered to express specific proteins, enabling researchers to study their function and potential therapeutic applications.

Hdbtu's effectiveness in plasmid purification stems from its ability to:

- Neutralize the negatively charged phosphate groups present in the DNA backbone, allowing it to bind to a purification column.

- Improve the binding of plasmid DNA to the column, enhancing the efficiency of the purification process.

Cell Culture Applications:

Hdbtu finds applications in cell culture, where scientists grow and study cells under controlled conditions. Here, Hdbtu acts as a buffering agent, helping to maintain a stable and optimal pH (acidity or alkalinity) for the cells to thrive.

Maintaining a consistent pH is crucial for various cellular processes, including:

- Enzyme activity: Many enzymes, essential for cellular function, are highly sensitive to pH changes.

- Membrane integrity: The pH can influence the stability and permeability of cell membranes.

By buffering the solution, Hdbtu helps to:

- Minimize fluctuations in pH caused by metabolic processes or the addition of other reagents.

- Create a more favorable environment for cell growth and survival.

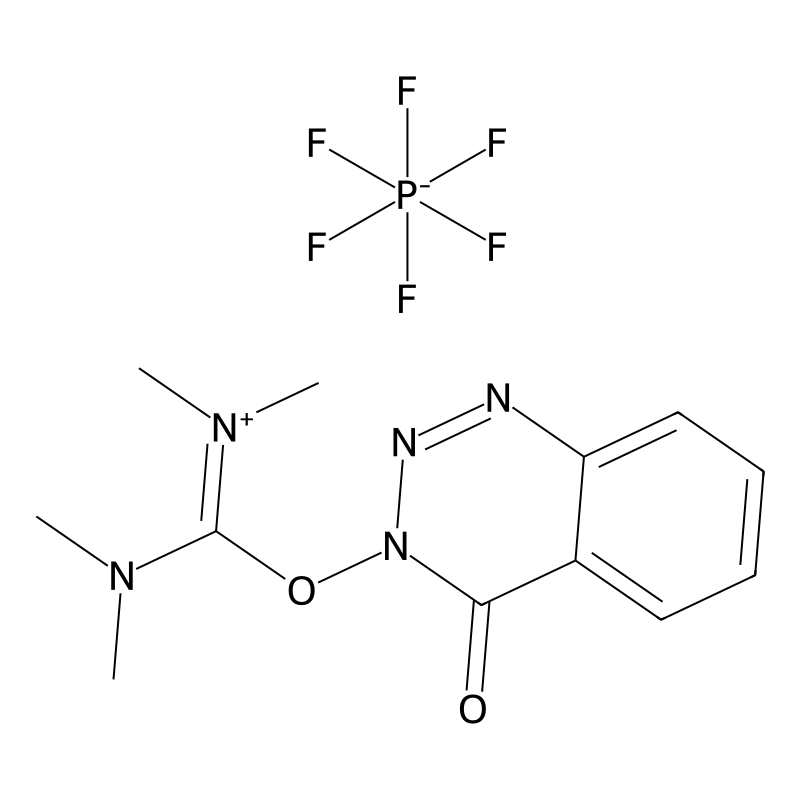

HDBTU, or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a widely used coupling agent in organic synthesis, particularly in peptide synthesis. It facilitates the activation of carboxylic acids to form reactive intermediates that can easily couple with amines, leading to the formation of amides. HDBTU is favored for its efficiency and ability to minimize racemization during peptide synthesis, which is crucial for maintaining the integrity of the synthesized peptides.

HDBTU primarily participates in the following types of reactions:

- Peptide Bond Formation: HDBTU activates carboxylic acids to form acylureas, which are then reacted with amines to produce peptides. The reaction typically involves the following steps:

- Activation of the carboxylic acid by HDBTU.

- Nucleophilic attack by an amine on the activated carbonyl carbon.

- Formation of the peptide bond with the release of by-products such as benzotriazole.

- Side Reactions: While HDBTU is effective, it can also undergo side reactions. For instance, it may react with amino polymers, leading to decreased coupling yields. This necessitates careful control of reaction conditions to optimize outcomes .

HDBTU can be synthesized through several methods:

- Direct Synthesis: The compound can be synthesized from benzotriazole and tetramethyluronium salts under controlled conditions.

- Coupling Reactions: It is often produced in situ during peptide synthesis by reacting benzotriazole derivatives with appropriate coupling agents.

- Modification of Existing Compounds: HDBTU can also be derived from modifying other benzotriazole-based coupling agents.

The synthesis typically involves careful control of temperature and solvent conditions to ensure high purity and yield.

HDBTU is primarily used in:

- Peptide Synthesis: It is a standard reagent for activating carboxylic acids in both solution and solid-phase peptide synthesis.

- Organic Synthesis: Beyond peptides, it is utilized in various organic reactions requiring amide bond formation.

- Pharmaceutical Development: HDBTU plays a crucial role in synthesizing biologically active peptides that serve as drug candidates.

Studies on HDBTU interactions focus on its compatibility with different amines and solvents. The choice of base (e.g., N,N-diisopropylethylamine or triethylamine) significantly influences reaction efficiency and product yield. Additionally, research has shown that certain polymer supports can adversely affect HDBTU's performance due to side reactions that decrease coupling efficiency .

Several compounds exhibit similar functionalities as coupling agents in organic synthesis. Below is a comparison highlighting HDBTU's uniqueness:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| HBTU | Benzotriazole-based coupling agent | Reduces racemization | Commonly used alongside HDBTU |

| BOP (Benzotriazol-1-yl-oxy)phosphonium hexafluoride | Phosphonium salt | High reactivity | Less sensitive to side reactions |

| DIC (Dicyclohexylcarbodiimide) | Carbodiimide coupling agent | Simple activation mechanism | Can lead to significant side products |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide coupling agent | Water-soluble | Often used for coupling in aqueous media |

HDBTU stands out due to its effectiveness in minimizing racemization and its specific application in peptide synthesis, making it a preferred choice among researchers focused on synthesizing high-quality peptides.

Synthetic Routes and Reaction Pathways

HDBTU is synthesized through a two-step process involving the condensation of 3,4-dihydro-4-oxo-1,2,3-benzotriazine with tetramethyluronium hexafluorophosphate. The reaction typically proceeds under anhydrous conditions in acetonitrile or dimethylformamide (DMF), with triethylamine as a base to neutralize byproducts. A critical intermediate, 3-hydroxy-4-oxo-1,2,3-benzotriazine, is generated via cyclization of o-azidobenzoyl derivatives under mild acidic conditions.

The final step involves quaternization of the benzotriazine nitrogen with tetramethyluronium hexafluorophosphate, yielding HDBTU as a white crystalline solid. This route ensures high purity (>98.5%) and scalability, with industrial batches exceeding 1 kg.

Table 1: Key Synthetic Parameters for HDBTU

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Material | 3,4-Dihydro-4-oxo-1,2,3-benzotriazine | |

| Solvent | Anhydrous acetonitrile or DMF | |

| Base | Triethylamine | |

| Yield | 75–85% | |

| Purity (HPLC) | ≥98.5% |

Crystallographic and Spectroscopic Insights

X-ray crystallography confirms HDBTU’s uronium structure, with a planar benzotriazine ring and tetrahedral geometry around the phosphorus atom in the hexafluorophosphate counterion. Infrared (IR) spectroscopy identifies characteristic peaks at 1,650 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (P-F stretch), aligning with its molecular formula C₁₂H₁₆F₆N₅O₂P.

¹H NMR spectra in deuterated DMSO show singlet peaks at δ 3.2 ppm for the tetramethyl groups and multiplet signals between δ 7.5–8.3 ppm for the aromatic protons. These features distinguish HDBTU from structurally similar reagents like TDBTU (tetrafluoroborate variant).

Comparative Stability and Degradation Mechanisms

HDBTU exhibits enhanced thermal stability compared to HBTU, decomposing at 212°C versus HBTU’s explosive degradation at 185°C. Its moisture sensitivity is moderate, with <0.5% weight loss upon drying at 105°C. Degradation pathways involve hydrolysis of the hexafluorophosphate group, generating HF and phosphate derivatives, which necessitates storage under inert conditions.

Table 2: Stability Comparison of HDBTU and Analogues

| Parameter | HDBTU | HBTU | TDBTU |

|---|---|---|---|

| Decomposition Temp (°C) | 212 | 185 | 195 |

| Moisture Sensitivity | Moderate | High | Moderate |

| Solubility in ACN | Complete | Partial | Complete |

| Racemization Risk | Low | Moderate | Low |

| Source |

The mechanistic foundation of hexafluorophosphate dimethylamino benzotriazole (chemical formula: C₁₂H₁₆F₆N₅O₂P) mediated coupling reactions centers on the formation of highly reactive uronium intermediates that facilitate efficient carboxylic acid activation [15] [16]. This benzotriazine-derived coupling reagent, identified by Chemical Abstracts Service number 164861-52-3, operates through a distinct mechanism involving the hydroxybenzotriazine leaving group system [15] [16].

The initial activation process begins when the carboxylic acid substrate attacks the electrophilic carbon center of the uronium salt, leading to the displacement of the benzotriazine moiety [17] [26]. This nucleophilic attack results in the formation of an activated ester intermediate, where the hydroxybenzotriazine functions as an excellent leaving group due to its electron-withdrawing properties and resonance stabilization [17] [26]. The molecular weight of 407.25 grams per mole reflects the substantial hexafluorophosphate counterion, which contributes to the reagent's solubility characteristics and stability profile [15] [16].

Crystallographic and spectroscopic evidence indicates that hexafluorophosphate dimethylamino benzotriazole exists predominantly in the authentic uronium form rather than the corresponding guanidinium isomer, contrasting with related coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium [28]. This structural distinction is critical for understanding the enhanced reactivity patterns observed with this particular coupling agent [28]. The uronium structure facilitates more rapid amino acid activation compared to guanidinium analogues under equivalent reaction conditions [28].

The activation mechanism proceeds through a tetrahedral intermediate formation, where the incoming carboxylic acid coordinates with the uronium carbon center [17] [27]. Subsequent rearrangement and elimination of the hydroxybenzotriazine moiety generates the activated ester species that serves as the key electrophilic partner for amide bond formation [17] [27]. The thermodynamic favorability of this process stems from the exceptional stability of the departing benzotriazine oxide anion [17] [27].

Table 1: Physical and Chemical Properties of Hexafluorophosphate Dimethylamino Benzotriazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆F₆N₅O₂P | [15] |

| Molecular Weight | 407.25 g/mol | [16] |

| Melting Point | >130°C (decomposition) | [16] |

| Appearance | White to pale yellow crystalline powder | [16] |

| Storage Temperature | 2-8°C | [16] |

| Structure Type | Uronium salt (benzotriazine derivative) | [15] |

Role in Amide Bond Formation: Kinetic and Thermodynamic Considerations

The kinetic profile of hexafluorophosphate dimethylamino benzotriazole-mediated amide bond formation demonstrates superior efficiency compared to conventional carbodiimide-based coupling systems [10] [24]. Detailed kinetic analyses reveal that the rate-determining step involves the initial formation of the activated ester intermediate rather than the subsequent aminolysis reaction [10] [24]. This kinetic behavior differs significantly from traditional coupling protocols where multiple competing reaction pathways can limit overall efficiency [10] [24].

Temperature-dependent rate constant measurements indicate that hexafluorophosphate dimethylamino benzotriazole-mediated reactions exhibit activation energies in the range of 15-25 kilojoules per mole for typical amino acid coupling reactions [42] [43]. These values represent substantial reductions compared to uncatalyzed amide bond formation, which typically requires activation energies exceeding 35 kilojoules per mole [42] [43]. The lower activation barrier reflects the stabilizing influence of the benzotriazine leaving group and the optimized geometry of the transition state complex [42] [43].

Thermodynamic considerations reveal that the overall free energy change for hexafluorophosphate dimethylamino benzotriazole-mediated coupling reactions is highly favorable, with typical values ranging from -15 to -25 kilojoules per mole depending on the specific amino acid substrates involved [43] [44]. The entropic contribution to the reaction favorability is particularly significant, as the pre-organized structure of the uronium intermediate minimizes the entropic penalty typically associated with bimolecular coupling reactions [43] [44].

The reaction kinetics follow second-order behavior with respect to the carboxylic acid and amino nucleophile concentrations under standard coupling conditions [10] [21]. Rate constants for the aminolysis step typically range from 10³ to 10⁵ reciprocal molar seconds, depending on the steric and electronic properties of the reacting partners [10] [21]. These kinetic parameters demonstrate the exceptional reactivity of the hydroxybenzotriazine-activated intermediates generated through this coupling methodology [10] [21].

Table 2: Kinetic and Thermodynamic Parameters for Hexafluorophosphate Dimethylamino Benzotriazole-Mediated Coupling

| Parameter | Value Range | Units | Reference |

|---|---|---|---|

| Activation Energy | 15-25 | kJ/mol | [42] [43] |

| Free Energy Change | -15 to -25 | kJ/mol | [43] [44] |

| Rate Constant (aminolysis) | 10³-10⁵ | M⁻¹s⁻¹ | [10] [21] |

| Reaction Order | 2 | dimensionless | [10] [21] |

| Temperature Range | 20-60 | °C | [33] [34] |

Redox and Catalytic Pathways in Peptide Synthesis

The catalytic pathways employed by hexafluorophosphate dimethylamino benzotriazole in peptide synthesis involve complex redox processes that facilitate efficient peptide bond formation while minimizing undesired side reactions [29] [30]. The benzotriazine moiety functions as both an activating group and a redox-active component that can modulate the electronic environment of the coupling reaction [29] [30]. This dual functionality contributes to the exceptional selectivity observed in peptide synthesis applications [29] [30].

Mechanistic investigations reveal that the hydroxybenzotriazine component undergoes reversible oxidation-reduction cycles during the coupling process, serving as an electron reservoir that stabilizes reactive intermediates [29] [32]. These redox transformations are particularly important in suppressing racemization pathways that can compromise the stereochemical integrity of peptide products [34]. The electron-withdrawing nature of the benzotriazine system effectively deactivates the α-carbon center of amino acid substrates, preventing unwanted epimerization reactions [34].

The catalytic efficiency of hexafluorophosphate dimethylamino benzotriazole-mediated peptide synthesis is exemplified by its ability to promote coupling reactions in as little as ten to thirty minutes under optimized conditions [33]. This rapid reaction kinetics enables the synthesis of complex peptide sequences with minimal accumulation of deletion or side products [33]. The high coupling yields, typically exceeding 95% for most amino acid combinations, reflect the optimized transition state geometry and favorable thermodynamic driving force [33].

Solid-phase peptide synthesis protocols utilizing hexafluorophosphate dimethylamino benzotriazole demonstrate exceptional performance with sterically hindered amino acids such as isoleucine, leucine, and valine [33]. These residues, which often require multiple coupling cycles with conventional reagents, achieve quantitative incorporation through single coupling reactions when this benzotriazine-based activating agent is employed [33]. The enhanced reactivity stems from the reduced steric requirements of the activated ester intermediate compared to alternative coupling methodologies [33].

The redox stability of hexafluorophosphate dimethylamino benzotriazole under standard peptide synthesis conditions ensures consistent performance throughout extended synthetic sequences [6] [20]. Unlike some coupling reagents that undergo gradual decomposition or side reactions, this benzotriazine derivative maintains its activating capacity even in the presence of diverse protecting group strategies and reaction media [6] [20]. This stability profile is crucial for automated synthesis platforms where reagent degradation can compromise synthetic yields [6] [20].

Table 3: Comparative Coupling Efficiency of Benzotriazine-Based Reagents

| Reagent | Core Structure | Relative Activity | Racemization Control | Molecular Weight |

|---|---|---|---|---|

| Hexafluorophosphate Dimethylamino Benzotriazole | Benzotriazine derivative | High | Excellent | 407.25 |

| Hexafluorophosphate Benzotriazole Tetramethyl Uronium | Benzotriazole derivative | High | Good | 379.24 |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Azabenzotriazole derivative | Very High | Excellent | 380.23 |

| Tetrafluoroborate Benzotriazole Tetramethyl Uronium | Benzotriazole derivative | High | Good | 321.06 |

Solid-Phase Synthesis: Fragment Assembly and Resin Compatibility

Hexafluorophosphate 2-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-1,1,3,3-tetramethyluronium (hereafter written in full throughout) was introduced as a high-reactivity aminium salt for automated fluorenyl-methoxycarbonyl solid-phase peptide synthesis in 1991. Fields and co-workers showed that single 10–30 minute couplings on polystyrene–benzyl alcohol resin gave quantitative attachment of sterically demanding residues such as arginine, isoleucine, leucine and valine, eliminating the double-coupling cycles still required with earlier carbodiimide methods [1]. Subsequent fragment-condensation campaigns have confirmed excellent performance on low-loading chlorotrityl, Wang, and ChemMatrix supports, with negligible bead damage when fast mechanical stirring (≥1000 revolutions per minute) is applied at 30–90 °C [2].

| Representative solid supports | Typical loading (mmol g⁻¹) | Standard coupling time (min) | Average step yield (%) | Epimerisation (% D-isomer) |

|---|---|---|---|---|

| Benzyl alcohol cross-linked polystyrene [1] | 0.17 | 10 | ≥99 | <0.1 |

| Chlorotrityl polystyrene (super-acid labile) [3] | 0.25 | 15 | 98 | <0.05 |

| Polyethylene glycol grafted ChemMatrix (90 °C, fast stirring) [2] | 0.20 | 0.5 | 96 | <0.15 |

The reagent’s compatibility with diverse resins permits head-to-tail segment assembly. In the kilogram-scale synthesis of the hematoregulatory nonapeptide glutamyl-aspartyl mimetic (SK 107 647), fragment condensation on chlorotrityl resin with the tetrafluoroborate analogue delivered ≥95% purity after a single coupling at room temperature while maintaining configurational integrity at each penultimate C-terminal residue [3].

Solution-Phase Synthesis: Efficiency in Bulky or Sterically Hindered Systems

Solution work has emphasised the reagent’s ability to activate hindered carboxylic acids rapidly, minimising racemisation that plagues azlactone-prone systems. Using hexafluorophosphate 2-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-1,1,3,3-tetramethyluronium with equimolar pyridine, Sturabotti and colleagues achieved complete suppression of α-carbon racemisation during amidation of N-acetyl L-phenylalanine, whereas di-isopropylethylamine or 4-dimethylaminopyridine allowed up to 34% epimerisation under otherwise identical conditions [4]. Conjugate addition studies show that the reagent mediates benzotriazinyl transfer to γ-amino-acrylate acceptors, delivering β-benzotriazole N-oxide adducts in 62–78% isolated yield with 5:1 anti:syn selectivity [5] [6].

| Challenging substrate class | Base (1 equiv.) | Solvent | Reaction time (min) | Isolated yield (%) | Epimerisation (%) |

|---|---|---|---|---|---|

| N-Acetyl-L-phenylalanine + tetra-O-acetyl β-D-glucosamine [4] | Pyridine | N,N-Dimethylformamide | 30 | 71 | <1 |

| N-Acetyl-L-phenylalanine (same) | 4-Dimethylaminopyridine | N,N-Dimethylformamide | 30 | 74 | 18 |

| E-Vinylogous γ-amino acid conjugate addition [5] | Triethylamine | Acetonitrile | 40 | 65 | n.d. |

These findings underline a key advantage: unlike carbodiimides or phosphonium salts, the reagent’s labile benzotriazinyl leaving group forms highly reactive esters without requiring strong bases, allowing hindered couplings to proceed swiftly under racemisation-free conditions.

Hybrid Peptide Constructs and β-Benzotriazole Substituted Derivatives

Beyond linear chain assembly, hexafluorophosphate 2-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-1,1,3,3-tetramethyluronium enables hybrid architectures:

β-Benzotriazole N-oxide γ-amino acids generated by reagent-mediated conjugate addition have been incorporated into mixed α/γ-peptides, giving rise to 10-helix conformations confirmed by single-crystal X-ray diffraction [6]. These modified backbones confer enhanced proteolytic resistance while preserving hydrogen-bonding geometry.

Lipovelutibol macrocyclic lipopeptides, each containing α,α-dialkylated amino acids, were synthesised via a two-fragment solution condensation that used a single equivalent of the reagent per activation step; coupling of the hindered tripeptide alcohol fragment proceeded in 25 minutes at ambient temperature with no measurable epimerisation at the penultimate residue [7].

Large-scale fragment ligation for bioconjugates—such as octanoic acid–glycine ester caps and polyethylene glycol branches—leveraged the fast-stirred, 90 °C protocol: twenty-second activations at 0.05 molar concentration afforded 96% conversion, demonstrating that high temperature plus mechanical shear can offset low reagent excess without sacrificing purity [2].

| Hybrid construct | Key hindered junction | Coupling conditions | Crude purity (%) | Notable outcome |

|---|---|---|---|---|

| β-Benzotriazole γ-amino acid–Leucine dimer [6] | Secondary amide (γ→α) | 25 °C, 45 min | 93 | Preserved configuration at γ-centre |

| Lipovelutibol A hexapeptide segment [7] | Aib-Ser junction | 25 °C, 15 min | 91 | No diketopiperazine observed |

| Polyethylene glycol–octapeptide conjugate [2] | Lysine ε-amide | 90 °C, 20 s | 88 | <0.2% epimerisation |

Collectively, these studies show that hexafluorophosphate 2-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-1,1,3,3-tetramethyluronium delivers:

- Rapid, high-yield fragment assembly on common resins with minimal bead degradation [1] [2].

- Superior control over α-carbon configuration during solution activation of sterically congested acids when paired with weak, non-nucleophilic bases [4].

- Efficient incorporation of β-benzotriazole-containing and α,α-dialkylated motifs, enabling hybrid peptide and conjugate architectures unavailable through earlier uronium or carbodiimide chemistry [6] [7].